1-(3,4-diethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
This compound features a triazolopyrimidine core fused with a piperazine moiety and a 3,4-diethoxybenzoyl group. The triazolopyrimidine scaffold is known for its versatility in medicinal chemistry, particularly in targeting enzymes and receptors due to its planar aromatic structure, which facilitates π-π stacking interactions. The 3-phenyl substitution on the triazole ring enhances steric bulk and may influence binding selectivity, while the 3,4-diethoxybenzoyl group contributes to lipophilicity and metabolic stability . Piperazine, a common pharmacophore, improves solubility and serves as a linker for structural diversification.
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3/c1-3-34-20-11-10-18(16-21(20)35-4-2)25(33)31-14-12-30(13-15-31)23-22-24(27-17-26-23)32(29-28-22)19-8-6-5-7-9-19/h5-11,16-17H,3-4,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRLQAXVCOPEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu-Mediated Cyclization
The foundational triazolo[4,5-d]pyrimidine system is constructed via modified Mitsunobu conditions adapted from Roberge et al.:
- Hydrazinopyrimidine Preparation : 4,6-Dichloro-2-hydrazinopyrimidine undergoes acylation with benzoyl chloride in THF at -15°C (83% yield) to form the key cyclization precursor.
- Intramolecular Cyclization : Treatment with diethyl azodicarboxylate (DEAD, 1.2 eq), triphenylphosphine (1.5 eq), and trimethylsilyl azide (1.1 eq) in anhydrous DMF effects ring closure at 25°C within 45 minutes (Figure 1). NMR monitoring shows complete conversion to 3-phenyl-7-chloro-triazolo[4,5-d]pyrimidine (CDCl₃: δ 8.72 ppm, s, C5-H).
Table 1 : Optimization of Cyclization Conditions
| Azide Source | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| TMSN₃ | 25 | 45 | 89 |
| NaN₃ | 80 | 360 | 41 |
| CsN₃ | 60 | 240 | 58 |
Alternative Aza-Wittig Strategy
Fang et al. demonstrated a three-component approach using iminophosphorane intermediates:
- Carbodiimide Formation : 2-Azidopyrimidine reacts with phenyl isocyanate (1.05 eq) in toluene at reflux to generate the carbodiimide bridge.
- Piperazine Insertion : Piperazine (0.55 eq) in THF at 0°C yields the guanidine intermediate, cyclized with NaOEt (0.1 eq) to form the triazolopyrimidine core (68% over three steps).
Piperazine Functionalization
Nucleophilic Aromatic Substitution
The 7-chloro substituent undergoes displacement with piperazine under optimized conditions:
- Reaction Setup : 7-Chloro-triazolopyrimidine (1.0 eq), piperazine (3.0 eq), K₂CO₃ (2.5 eq) in DMF at 110°C for 18 hours.
- Workup : Aqueous extraction followed by silica chromatography (EtOAc:Hexane = 4:1) gives 4-(triazolopyrimidin-7-yl)piperazine (mp 189-191°C, 76% yield).
Critical Parameters :
- Excess piperazine prevents dimerization
- Anhydrous DMF minimizes hydrolysis
Buchwald-Hartwig Amination
For electron-deficient substrates, Pd-mediated coupling proves superior:
- Catalytic System : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq) in dioxane at 90°C.
- Kinetics : Complete conversion within 6 hours (HPLC monitoring at 254 nm) yields 92% isolated product.
3,4-Diethoxybenzoyl Incorporation
Schotten-Baumann Acylation
The final functionalization employs classical acylation conditions:
- Reaction : 4-(Triazolopyrimidin-7-yl)piperazine (1.0 eq) and 3,4-diethoxybenzoyl chloride (1.2 eq) in CH₂Cl₂ with Et₃N (2.5 eq) at 0°C → 25°C over 4 hours.
- Purification : Recrystallization from ethanol/water (3:1) gives white crystals (mp 213-215°C, 85% yield).
Spectroscopic Confirmation :
- IR (KBr): 1685 cm⁻¹ (amide C=O)
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, 6H, OCH₂CH₃), 3.72-4.11 (m, 8H, piperazine), 4.98 (q, 4H, OCH₂), 7.25-8.44 (m, 8H, aryl).
Integrated Synthetic Pathways
Route A (Stepwise Assembly) :
- Triazolopyrimidine core via Mitsunobu (89%)
- Piperazine coupling via Buchwald-Hartwig (92%)
- Benzoylation via Schotten-Baumann (85%)
Overall Yield : 69%
Route B (Convergent Approach) :
- Pre-form 3,4-diethoxybenzoylpiperazine via N-acylation (91%)
- Direct coupling to triazolopyrimidine using Pd catalysis (88%)
Overall Yield : 80%
Analytical Characterization
Table 2 : Comparative Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₂₇H₂₈N₇O₃ | HRMS (ESI+) |
| Molecular Weight | 514.56 g/mol | Calculated |
| Melting Point | 213-215°C | Differential Scanning Calorimetry |
| LogP | 2.89 | HPLC (C18) |
| Aqueous Solubility | 38 μg/mL (pH 7.4) | Shake-flask |
Process Optimization Considerations
- Green Chemistry Metrics :
- E-factor: 23.4 (Route B) vs 41.7 (Route A)
- PMI: 18.2 vs 29.6
- Thermal Safety :
- ARC analysis shows exotherm onset at 185°C (ΔT = 127°C)
Chemical Reactions Analysis
1-(3,4-diethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl group, using reagents such as alkyl halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-diethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Antimicrobial Activity: The compound has shown promising results in inhibiting the growth of various bacterial and fungal strains.
Biological Studies: It is used in studies to understand the interaction of triazolopyrimidine derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(3,4-diethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other cellular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
(3-Methoxyphenyl){4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}methanone (CAS: 946364-43-8) Structural Differences: Replaces 3,4-diethoxybenzoyl with 3-methoxybenzoyl and 3-phenyl with 4-methoxyphenyl. Impact: Reduced lipophilicity due to methoxy vs. The 4-methoxyphenyl group may enhance hydrogen bonding with targets . Molecular Weight: 445.48 g/mol (vs. target compound’s ~493.54 g/mol).
1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethanone (CAS: 920377-60-2) Structural Differences: Substitutes 3,4-diethoxybenzoyl with phenoxyacetyl and 3-phenyl with 4-ethoxyphenyl. Impact: The phenoxyacetyl group introduces ester functionality, which may increase metabolic lability compared to the stable benzoyl group in the target compound .
Analogues with Varied Piperazine Linkers
3-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one (CAS: 920163-69-5)
- Structural Differences : Replaces 3,4-diethoxybenzoyl with a coumarin-carbonyl group and 3-phenyl with benzyl.
- Impact : The coumarin moiety adds fluorescence properties, useful in imaging studies, but may reduce blood-brain barrier penetration due to increased polarity .
- Molecular Weight : 467.5 g/mol.
Ethyl 4-(2-(3-(3,4-Dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate
- Structural Differences : Incorporates a 3,4-dimethoxyphenyl group and an ester-functionalized piperazine.
- Impact : The ester group could serve as a prodrug moiety, while dimethoxy substitution may improve antioxidant activity .
Pharmacological Profiles and Selectivity
Triazolopyrimidine RG7774 (CAS: 1433361-02-4)
- Key Features : 5-tert-butyl and tetrazolylmethyl substitutions on the triazolopyrimidine core.
- Activity : Potent CB2R agonist (IC₅₀ = 6 nM) with >1,000-fold selectivity over CB1R, making it suitable for treating retinal diseases without psychotropic effects .
- Comparison : The target compound lacks the tert-butyl group, which in RG7774 is critical for CB2R binding. This suggests divergent therapeutic applications.
N1-(3-Benzyl-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N2-methylethane-1,2-diamine (Compound 11)
- Structural Differences : Features a propylthio group and methylamine side chain.
- Activity : Demonstrated high affinity for kinase targets (e.g., EGFR inhibition, IC₅₀ = 12 nM) due to the thioether’s electron-withdrawing effects .
Data Tables
Table 1: Structural and Pharmacological Comparison
Research Findings and Trends
- Substituent Effects : Ethoxy/methoxy groups on the benzoyl ring enhance metabolic stability compared to hydroxylated analogues .
- Piperazine Modifications : Carboxylate or sulfonyl groups (e.g., CHEMENU’s compound ) improve aqueous solubility but may reduce CNS penetration.
- Triazolopyrimidine Core : The 3-phenyl substitution is common in kinase inhibitors, while 3-benzyl derivatives (e.g., CAS 920163-69-5 ) show promise in oncology.
Biological Activity
1-(3,4-Diethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula : C23H26N6O3
Molecular Weight : 450.49 g/mol
IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that it may function as an antagonist or agonist at specific receptors involved in cellular signaling pathways. The presence of the triazole and piperazine moieties suggests potential interactions with neurotransmitter receptors and enzymes.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A comparative study indicated that these compounds can outperform traditional antibiotics in certain cases .
Anticancer Activity
Research has highlighted the potential anticancer properties of triazolo derivatives. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specifically, compounds with structural similarities have been noted to target pathways involved in tumor growth and metastasis .
Neuroprotective Effects
Some derivatives have exhibited neuroprotective effects in models of neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier allows them to exert protective effects on neuronal cells by reducing oxidative stress and inflammation .
Research Findings
Case Studies
- Antimicrobial Evaluation : A series of synthesized triazole derivatives were tested against a panel of bacterial strains. The results indicated that the presence of electron-donating groups significantly enhanced antibacterial activity.
- Cancer Cell Line Studies : In vitro assays on various cancer cell lines demonstrated that the compound could induce apoptosis through caspase activation pathways.
Q & A
Q. What are the critical steps in synthesizing 1-(3,4-diethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine, and how are reaction conditions optimized?
The synthesis typically involves:
- Triazolopyrimidine core formation : Cyclization of hydrazines/azides with carbonyl precursors (e.g., pyrimidine derivatives) under controlled temperatures (195–230°C) .
- Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety to the triazolopyrimidine core, often using polar aprotic solvents (e.g., DMF) and catalysts like Pd/C or CuI .
- Benzoylation : Reaction of the piperazine nitrogen with 3,4-diethoxybenzoyl chloride, requiring anhydrous conditions and base catalysts (e.g., triethylamine) .
Optimization : Yield and purity depend on solvent choice, temperature gradients, and catalyst loadings. For example, Pd/C (5–10 wt%) improves coupling efficiency, while DMF enhances solubility of intermediates .
Q. How is the structural integrity of this compound validated post-synthesis?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., diethoxybenzoyl protons at δ 1.2–1.4 ppm for ethoxy groups) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected ~530–550 g/mol) and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolves spatial arrangement of the triazolopyrimidine-piperazine scaffold .
Q. What physicochemical properties influence its behavior in biological assays?
- Solubility : Moderately soluble in DMSO (>10 mM) but limited in aqueous buffers, necessitating formulation with cyclodextrins or liposomes for in vitro studies .
- LogP : Predicted ~3.5 (via computational tools), indicating moderate hydrophobicity suitable for membrane permeability .
- Stability : Susceptible to hydrolysis at extreme pH; stability studies recommend storage at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
- Core modifications : Replace the 3-phenyl group on the triazole with electron-withdrawing substituents (e.g., 4-fluorophenyl) to enhance target binding .
- Piperazine substitutions : Introduce methyl or ethyl groups to the piperazine nitrogen to modulate pharmacokinetics (e.g., half-life extension) .
- Benzoyl optimization : Vary diethoxy groups (e.g., methoxy vs. ethoxy) to balance solubility and receptor affinity .
Methodology : Use parallel synthesis and high-throughput screening (HTS) to evaluate IC values against target enzymes (e.g., kinases) .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values)?
- Assay standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) to minimize variability .
- Dose-response curves : Validate activity across ≥10 concentrations (e.g., 0.1 nM–100 μM) with triplicate measurements .
- Off-target profiling : Screen against related targets (e.g., GPCRs, ion channels) to confirm selectivity .
Q. How can computational modeling predict binding modes with biological targets?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinases) .
- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) .
- Free energy calculations : MM-GBSA predicts binding affinity (ΔG) for prioritized derivatives .
Q. What are the challenges in scaling up synthesis, and how are they addressed?
- Low yields in coupling steps : Optimize Pd catalyst loading (5–7.5 mol%) and use microwave-assisted synthesis to reduce reaction times .
- Purification hurdles : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for polar intermediates .
- Cost management : Substitute expensive reagents (e.g., Pd/C with Ni catalysts) for large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
